5-Bromopentanoic acid, morpholide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16BrNO2 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
5-bromo-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C9H16BrNO2/c10-4-2-1-3-9(12)11-5-7-13-8-6-11/h1-8H2 |
InChI Key |
BKXCUDHMUGGCCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCCBr |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for 5 Bromopentanoic Acid, Morpholide
Strategies for Amide Bond Formation to the Morpholine (B109124) Moiety
The coupling of 5-bromopentanoic acid with morpholine is a critical step in the synthesis of the title compound. This transformation can be approached through direct coupling methods, activation of the carboxylic acid, or conversion from an ester derivative.
Direct Amide Coupling Procedures
Direct amidation involves the reaction of a carboxylic acid and an amine in a single step, often facilitated by a coupling agent to form the amide bond. While traditional methods may require high temperatures to drive off water, modern coupling agents allow the reaction to proceed under milder conditions. nih.gov A variety of methoxysilanes, for instance, have been developed as effective coupling agents for a solvent-free, one-pot synthesis of amides from carboxylic acids and amines. nih.gov These reactions typically proceed in good to excellent yields without the need for anhydrous conditions. nih.gov Although a specific example detailing the direct coupling of 5-bromopentanoic acid with morpholine is not prominently documented, this general methodology represents a viable and efficient pathway. The process involves mixing the acid, amine, and a suitable coupling agent, such as a silane, to facilitate the dehydration and subsequent bond formation.
Table 1: General Conditions for Direct Amide Coupling
| Coupling Agent Type | Conditions | Advantages |
|---|---|---|
| Methoxysilanes | Solvent-free, room temperature or gentle heating | High yields, no need for anhydrous conditions, environmentally friendly nih.gov |
| Carbodiimides (e.g., DCC) | Organic solvent (e.g., DCM), often with an additive (e.g., HOBt) | Widely applicable, effective for many acid/amine combinations |
Conversion from Activated Carboxylic Acid Derivatives to Amides
A highly reliable and common method for amide synthesis involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. This "activated" intermediate readily reacts with an amine to form the desired amide. 5-Bromopentanoic acid can be converted to its corresponding acyl chloride, 5-bromopentanoyl chloride. chemicalbook.comgoogle.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in a solvent like dichloromethane (B109758) (DCM) or under solvent-free conditions. chemicalbook.comgoogle.com The resulting 5-bromopentanoyl chloride is a reactive species that can be directly treated with morpholine, usually in the presence of a base to neutralize the HCl byproduct, to yield 5-bromopentanoic acid, morpholide in high yield.
Table 2: Synthesis of 5-Bromopentanoyl Chloride
| Reactant | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Bromopentanoic acid | Thionyl chloride (SOCl₂) | Dichloromethane, reflux for 3h | 100% (crude) | chemicalbook.com |
Ester to Morpholine Amide Conversion Methodologies
Amides can also be synthesized from esters via a process known as aminolysis. In this approach, an ester of 5-bromopentanoic acid, such as methyl 5-bromopentanoate, serves as the substrate. sigmaaldrich.com The reaction involves heating the ester with morpholine, which acts as a nucleophile, displacing the methoxy (B1213986) group of the ester to form the more thermodynamically stable morpholide amide. This reaction can sometimes be slow and may require elevated temperatures or the use of a catalyst to proceed at a practical rate. The key advantage of this method is the use of stable and easily handled ester starting materials.
Precursor Synthesis: 5-Bromopentanoic Acid
The availability of 5-bromopentanoic acid is fundamental to the synthesis of its morpholide derivative. nih.govbldpharm.com Key synthetic strategies for this precursor include the oxidative ring-opening of a cyclic ketone and the hydrolysis of a halogenated nitrile.
Oxidative Approaches Utilizing Cyclopentanone (B42830)
A prominent route to 5-bromopentanoic acid begins with the oxidation of cyclopentanone. This transformation is typically achieved via a Baeyer-Villiger oxidation, which converts the cyclic ketone into a cyclic ester, or lactone. nih.govwikipedia.org Using an oxidant such as a peroxyacid (e.g., m-CPBA) or hydrogen peroxide with a suitable catalyst, cyclopentanone is converted to δ-valerolactone. researchgate.netresearchgate.net In a subsequent step, the lactone ring is opened by treatment with hydrobromic acid (HBr). This acid-catalyzed ring-opening cleaves the ester bond and installs the bromine atom at the terminal position, yielding 5-bromopentanoic acid. chemicalbook.com
Table 3: Two-Step Synthesis of 5-Bromopentanoic Acid from Cyclopentanone
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (Oxidation) | Cyclopentanone | Peroxyacid (e.g., m-CPBA) or H₂O₂/catalyst | δ-Valerolactone | wikipedia.orgresearchgate.net |
Another method involves the oxidation of cyclopentanone with hydrogen peroxide in the presence of a copper salt catalyst and an alkali bromide, which also leads to the formation of 5-bromopentanoic acid. chemicalbook.com
Nitrile Hydrolysis Routes from Halogenated Precursors
An alternative synthesis of 5-bromopentanoic acid involves the hydrolysis of 5-bromovaleronitrile (B1265816) (also known as 5-bromopentanenitrile). nih.govsigmaaldrich.com This nitrile precursor can be prepared from other starting materials, but the crucial step for forming the carboxylic acid is the hydrolysis of the nitrile group (-C≡N). The hydrolysis can be performed under either acidic or basic conditions. Heating the nitrile under reflux with an aqueous acid, such as sulfuric or hydrochloric acid, directly produces the carboxylic acid and an ammonium (B1175870) salt. Alternatively, alkaline hydrolysis, achieved by refluxing with a base like sodium hydroxide (B78521), initially forms the carboxylate salt. A subsequent acidification step is then required to protonate the carboxylate and yield the final 5-bromopentanoic acid.
Derivatization from Alicyclic and Linear Carbon Chain Precursors
The synthesis of this compound, can be achieved through the formation of its precursor, 5-bromopentanoic acid, from both alicyclic and linear carbon chain starting materials.
One established method for preparing 5-bromopentanoic acid involves the oxidation of an alicyclic precursor, cyclopentanone. chemicalbook.com This process utilizes aqueous solutions of hydrogen peroxide (H2O2) for the initial oxidation, leading to the formation of a hydroperoxide of cyclopentanone. chemicalbook.com The subsequent decomposition of this intermediate is carried out in the presence of a catalytic amount of a copper salt and an alkali bromide to yield 5-bromopentanoic acid. chemicalbook.com
Alternatively, a linear carbon chain precursor, 1,4-dibromobutane (B41627), can be employed for the synthesis of 5-bromopentanoic acid. google.com This two-step process begins with the reaction of 1,4-dibromobutane with sodium cyanide to produce 5-bromovaleronitrile. google.com The subsequent hydrolysis of the nitrile group in a sulfuric acid solution directly yields 5-bromopentanoic acid. google.com High-purity solid 5-bromopentanoic acid can then be obtained through crystallization from an organic solvent. google.com
Once the 5-bromopentanoic acid precursor is synthesized, it can be reacted with morpholine to form the final product, this compound. This amidation reaction is a common transformation in organic synthesis.
Novel Synthetic Strategies for Morpholine Amides
The development of new synthetic methods is crucial for advancing chemical manufacturing toward more sustainable and efficient processes. nih.gov In the realm of morpholine amide synthesis, innovative strategies are emerging that address these goals.
Chemical Upcycling Methodologies from Polymeric Feedstocks
A groundbreaking approach to synthesizing morpholine amides involves the chemical upcycling of waste polyesters. rmit.edu.vnnih.govnih.govacs.orgacs.org This method provides a sustainable route to valuable chemical building blocks from post-consumer plastic waste. nih.gov
A notable example is the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) using morpholine. rmit.edu.vnnih.govnih.gov This reaction is facilitated by a Cp*TiCl3 catalyst and proceeds under ambient pressure without the need for additional additives, exclusively yielding morpholine amides. rmit.edu.vnnih.govnih.gov The process is not limited to PET but is also applicable to other commodity polyesters such as polybutylene terephthalate (PBT), polyethylene adipate (B1204190) (PEA), polybutylene adipate (PBA), and polybutylene succinate (B1194679) (PBS). rmit.edu.vnnih.gov A significant advantage of this methodology is its scalability and applicability to real-world waste, as demonstrated by the successful depolymerization of a 50 g post-consumer beverage bottle. rmit.edu.vnnih.gov
The resulting morpholine amide from this upcycling process is a versatile intermediate that can be further transformed through various chemical reactions, including hydrolysis and selective reductive conversions. rmit.edu.vnnih.gov This highlights the potential of chemical upcycling to not only mitigate plastic waste but also to generate value-added chemicals for the synthesis of compounds like morpholine amides. nih.gov
Table 1: Chemical Upcycling of Various Polyesters into Morpholine Amides
| Polyester Feedstock | Catalyst | Product | Reference |
|---|---|---|---|
| Polyethylene terephthalate (PET) | Cp*TiCl3 | Morpholine amide | rmit.edu.vn, nih.gov, nih.gov |
| Polybutylene terephthalate (PBT) | Cp*TiCl3 | Morpholine amide | rmit.edu.vn, nih.gov |
| Polyethylene adipate (PEA) | Cp*TiCl3 | Morpholine amide | rmit.edu.vn, nih.gov |
| Polybutylene adipate (PBA) | Cp*TiCl3 | Morpholine amide | rmit.edu.vn, nih.gov |
| Polybutylene succinate (PBS) | Cp*TiCl3 | Morpholine amide | rmit.edu.vn, nih.gov |
| Post-consumer PET bottle | Cp*TiCl3 | Morpholine amide | rmit.edu.vn, nih.gov |
Synthetic Utility and Strategic Applications in Complex Molecule Synthesis
Construction of Functionalized Aliphatic Chains and Scaffolds
The bifunctional nature of 5-Bromopentanoic acid, morpholide, with its nucleophilically cleavable amide and electrophilic alkyl bromide, makes it an ideal starting material for constructing complex functionalized aliphatic chains and molecular scaffolds.
Aliphatic chains containing a terminal halogen, such as the one present in this compound, are crucial components in the synthesis of numerous biologically active natural products. The precursor, 5-bromopentanoic acid, has been specifically identified as a valuable building block in the construction of the α-chain of the F2α series of prostaglandins. chemicalbook.com Prostaglandins are a class of lipid compounds involved in various physiological processes, and their total synthesis is a significant area of research. chemicalbook.com The five-carbon chain provided by this building block serves as a key segment of the final complex molecular architecture.
While the direct application of this compound in the synthesis of the antibacterial natural product Thailandamide A is not explicitly detailed in available literature, the synthesis of related complex polyketides often relies on the strategic assembly of functionalized aliphatic fragments. nih.govresearchgate.net The principles used in prostaglandin (B15479496) synthesis, where a bromo-functionalized chain is incorporated, are broadly applicable to the construction of other natural products where a specific carbon chain length is required. nih.gov
The utility of this structural motif extends beyond natural product synthesis into the realm of materials science. The parent compound, 5-bromopentanoic acid, has been employed in the development of advanced materials such as semiconducting nanocomposites and functionalized nanodiamonds. chemicalbook.com
In one application, 5-bromopentanoic acid was used to create a robust linkage for crafting semiconducting nanocomposites. chemicalbook.com This strategy involves placing conjugated polymers in close contact with inorganic tetrapods through catalyst-free click chemistry. The terminal bromine of the pentanoic acid can be converted to an azide, which then participates in the click reaction, demonstrating how the bromo-substituent serves as a critical handle for covalent modification. chemicalbook.com
Similarly, 5-bromopentanoic acid has been utilized in the surface functionalization of nanodiamonds to introduce carboxylic acid groups. chemicalbook.com This modification enhances the properties and applicability of the nanodiamonds, for instance, in biomedical imaging or targeted drug delivery. researchgate.net The morpholide derivative, this compound, offers an analogous platform where the bromo-end can be anchored to a surface or nanoparticle, while the morpholine (B109124) amide remains available for subsequent chemical transformations.
Role of Morpholine Amides as Versatile Synthetic Intermediates
The morpholine amide moiety is not merely a stable protecting group but an active participant in chemical synthesis. e3s-conferences.org It functions as a versatile intermediate that can be readily converted into other key functional groups, particularly aldehydes and ketones, and can be incorporated into the synthesis of heterocyclic systems. nih.gov
A significant application of morpholine amides in organic synthesis is their conversion to ketones. youtube.com They react cleanly with a variety of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to yield the corresponding ketones in good yields. thieme-connect.comresearchgate.net This transformation is particularly valuable because, unlike the reaction of esters or acid chlorides with these powerful nucleophiles, the tetrahedral intermediate formed from the morpholine amide is generally stable and does not readily undergo a second addition to form a tertiary alcohol. youtube.comnih.gov
This stability makes morpholine amides reliable and cost-effective alternatives to other specialized amides, such as Weinreb amides. nih.govresearchgate.net The reaction proceeds under mild conditions and is compatible with a range of substrates, making it suitable for large-scale preparations. thieme-connect.comnih.gov
| Reagent | Product | Key Features |
| Grignard Reagents (RMgX) | Ketone | Good yields, avoids over-addition to tertiary alcohol. thieme-connect.comresearchgate.net |
| Organolithium Reagents (RLi) | Ketone | High yields, stable tetrahedral intermediate. researchgate.netyoutube.com |
| Organocerium Reagents | Ketone | Clean addition even with sterically hindered substrates. researchgate.netnih.gov |
| Reducing Agents (e.g., DIBAL-H, Sia₂BH) | Aldehyde | Direct reduction of the tertiary amide to an aldehyde. chemistrysteps.com |
Furthermore, morpholine amides can serve as precursors to aldehydes. The direct reduction of a tertiary amide can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) or disiamylborane (B86530) (Sia₂BH), which can stop the reduction at the aldehyde stage without proceeding to the alcohol. chemistrysteps.com
The morpholine ring itself is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. e3s-conferences.orgdigitellinc.comresearchgate.net The incorporation of a morpholine amide into a synthetic route can be a strategic step toward building more complex heterocyclic structures.
For instance, in the Gewald synthesis of aminothiophenes, morpholine is often used as a basic catalyst. ijprajournal.com Under certain conditions, this can lead to the formation of a 5-morpholinothiophene, directly incorporating the morpholine moiety into the thiophene (B33073) ring. ijprajournal.com While this illustrates the reactivity of morpholine in thiophene synthesis, a building block like this compound could be envisioned as a precursor where the alkyl chain is first used to construct the thiophene backbone, followed by further manipulations. organic-chemistry.orgresearchgate.net
Similarly, lactams, which are core components of many antibiotics, can be synthesized through various cyclization strategies. byjus.comwikipedia.orgrsc.org The synthesis of novel β-lactams bearing a morpholine ring has been reported, highlighting the compatibility of the morpholine structure within these important heterocycles. nih.gov A molecule like this compound provides both a flexible carbon chain and a terminal bromide, which can be converted into a leaving group or a nucleophilic center to facilitate intramolecular cyclization to form larger ring lactams (e.g., δ-lactams). organic-chemistry.org
Leveraging the Bromo-Substituent for Further Chemical Functionalization
The terminal bromine atom in this compound is a highly valuable functional group that serves as a linchpin for a wide array of chemical transformations. As an electrophilic center, the primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of various functional groups, including:
Amines: Reaction with ammonia (B1221849) or primary/secondary amines to introduce nitrogen-containing functionalities.
Thiols: Formation of thioethers upon reaction with thiolates.
Azides: Synthesis of alkyl azides, which are key precursors for "click chemistry" reactions (e.g., Huisgen cycloaddition) to form triazoles, as well as for reduction to primary amines. chemicalbook.com
Cyanides: Carbon chain extension and subsequent conversion of the nitrile to amines or carboxylic acids.
This versatility makes the compound an excellent building block for synthesizing inhibitors for aminoglycoside-resistant bacteria and other biologically active molecules. medchemexpress.com The ability to easily introduce new functionalities via the bromo-substituent is a cornerstone of its strategic utility in medicinal chemistry and complex molecule synthesis.
Site-Selective Aliphatic C-H Bromination Strategies
Site-selective aliphatic C-H bromination is a powerful transformation in organic synthesis that introduces a bromine atom into a specific position on an aliphatic chain. This is highly valuable because the resulting alkyl bromide can be further elaborated into a wide range of other functional groups. researchgate.netnih.govacs.org
While direct studies on the C-H bromination of this compound are not extensively documented, the principles of directed C-H activation using amide-containing directing groups are well-established. The morpholine amide, in this case, can act as a directing group to guide a transition metal catalyst to a specific C-H bond.
General Strategies for Directed C-H Bromination:
Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for C-H functionalization. rsc.orgnih.gov The amide group can coordinate to the palladium center, forming a cyclometalated intermediate that brings the catalyst into proximity with a specific C-H bond. Subsequent steps involving a brominating agent would then lead to the site-selective introduction of a bromine atom. The regioselectivity of this process is often governed by the size of the metallacycle formed during the C-H activation step. snnu.edu.cn
Radical-Mediated C-H Bromination: Another approach involves the use of N-bromoamides and visible light to generate amidyl radicals. researchgate.netnih.govacs.org These radicals can then selectively abstract a hydrogen atom from an unactivated aliphatic C-H bond, leading to a carbon-centered radical that can be trapped by a bromine source. The selectivity in these reactions is often influenced by steric and electronic factors. acs.org
Hypothetical Application to this compound:
In the context of this compound, the morpholide group could direct bromination to a specific position on the pentanoyl chain. The existing bromine atom at the 5-position would likely influence the reactivity and selectivity of such a transformation.
The Morpholine Moiety: Influence As a Structural Component and Directing Group
Conformational Analysis and its Impact on Stereochemical Outcomes
The morpholine (B109124) ring in 5-bromopentanoic acid morpholide typically adopts a stable chair conformation, which is a critical factor in stereocontrol. This conformation minimizes torsional strain and steric interactions between the ring atoms. The substituents on the nitrogen atom, in this case, the 5-bromopentanoyl group, can exist in either an axial or equatorial position. However, due to steric hindrance, the equatorial position is generally more favored.
The orientation of the acyl group has a profound impact on the stereochemical course of reactions at centers close to the morpholine ring. The bulky morpholine group can effectively shield one face of the molecule, directing the approach of incoming reagents to the less hindered face. This principle is fundamental in asymmetric synthesis, where the morpholine amide can act as a chiral auxiliary. For instance, in reactions involving the alpha-carbon to the carbonyl group, the rigid chair conformation of the morpholine ring can lead to a high degree of diastereoselectivity.
Directing Group Capabilities in Metal-Catalyzed C-H Functionalization
The morpholine amide moiety in 5-bromopentanoic acid morpholide can function as a powerful directing group in metal-catalyzed C-H functionalization reactions. This capability allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, offering a direct and efficient route to complex molecules.
The nitrogen atom of the morpholine ring can coordinate to a metal catalyst, bringing the catalytic center in close proximity to specific C-H bonds within the 5-bromopentanoyl chain. This chelation-assisted strategy is highly effective in controlling the site selectivity of the functionalization. For example, in palladium-catalyzed reactions, the morpholine amide can direct the arylation or olefination of the γ- or δ-C-H bonds of the pentanoyl chain. The formation of a stable five- or six-membered metallacycle intermediate is often the key to achieving high regioselectivity.
The specific C-H bond that is activated is determined by the geometry of the metallacyclic intermediate. The inherent conformational rigidity of the morpholine ring helps to pre-organize the substrate for selective C-H activation, thus minimizing the formation of regioisomeric products.
A significant advantage of using the morpholine amide as a directing group is that it can be readily removed or modified after the desired C-H functionalization has been accomplished. The amide bond can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as esters, alcohols, or other amides.
Electronic and Steric Effects on Reaction Pathways and Reactivity
The morpholine moiety exerts both electronic and steric effects that can significantly influence the reactivity of 5-bromopentanoic acid morpholide and the pathways of its reactions.
Analytical and Spectroscopic Characterization Techniques in Research
Advanced Spectroscopic Methods for Structural Elucidation
The elucidation of the precise three-dimensional structure of 5-Bromopentanoic acid, morpholide relies on a combination of advanced spectroscopic techniques. These methods probe the atomic and molecular environment, providing a detailed map of the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and 3D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.
1D NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of protons in the molecule. The protons on the morpholine (B109124) ring would appear as multiplets, typically in the range of 3.4-3.7 ppm, reflecting the chair conformation of the ring in solution. The protons of the pentanoyl chain would show characteristic chemical shifts, with the methylene (B1212753) group adjacent to the bromine atom being the most downfield (around 3.4 ppm) due to the deshielding effect of the halogen. The methylene group alpha to the carbonyl group would resonate at approximately 2.3 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The carbonyl carbon of the amide is expected to be the most downfield signal, appearing around 170 ppm. The carbons of the morpholine ring typically resonate in the range of 42-67 ppm. The carbons of the pentanoyl chain would have distinct chemical shifts, with the carbon bearing the bromine atom appearing around 33 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~170 |
| C2 | ~2.3 (t) | ~34 |
| C3 | ~1.7 (m) | ~24 |
| C4 | ~1.9 (m) | ~32 |
| C5 (CH₂Br) | ~3.4 (t) | ~33 |
| C6, C10 (morpholine) | ~3.5 (m) | ~46 |
| C7, C9 (morpholine) | ~3.6 (m) | ~66 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and other experimental conditions. t = triplet, m = multiplet.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity of the pentanoyl chain. For instance, the triplet of the C5 methylene protons would show a correlation with the multiplet of the C4 methylene protons.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal in the skeleton of this compound.
HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the pentanoyl chain and the morpholine ring, for example, by observing a correlation from the C2 protons of the chain to the carbonyl carbon (C1) and to the C6/C10 carbons of the morpholine ring.
Mass Spectrometry (MS), including GC-MS and LC-MS for Molecular Characterization and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.
GC-MS: GC-MS analysis of this compound would provide both its retention time and its mass spectrum. nih.gov The electron ionization (EI) mass spectrum would show the molecular ion peak [M]⁺, which would be a doublet due to the presence of the bromine atom with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The expected molecular ion peaks would be at m/z 249 and 251. The fragmentation pattern would be characteristic of the molecule, with common losses including the bromine atom, the morpholine ring, and fragments of the alkyl chain.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 249/251 | [M]⁺ (Molecular ion) |
| 170 | [M - Br]⁺ |
| 114 | [M - Br(CH₂)₄]⁺ (Morpholinyl-carbonyl fragment) |
| 86 | [Morpholine]⁺ |
| 57 | [C₄H₉]⁺ |
LC-MS: LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Using techniques like electrospray ionization (ESI), LC-MS analysis of this compound would typically show the protonated molecule [M+H]⁺ at m/z 250 and 252. This technique can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and aid in structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent peak would be the strong absorption band for the amide carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1630-1660 cm⁻¹. The C-N stretching vibration of the morpholine ring would likely be observed around 1115 cm⁻¹. The C-O-C stretching of the ether linkage within the morpholine ring would show a strong band around 1110-1120 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically around 500-600 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain and the morpholine ring would also be present in their characteristic regions.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2850-2960 | C-H stretching (alkyl) |
| ~1645 | C=O stretching (amide) |
| ~1450 | C-H bending (alkyl) |
| ~1115 | C-N stretching (amine) |
| ~1117 | C-O-C stretching (ether) |
| ~560 | C-Br stretching |
Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.
A reversed-phase HPLC method would be suitable for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to ensure good peak shape. The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase.
The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the amide chromophore absorbs, such as around 210 nm. A pure sample would ideally show a single, sharp, and symmetrical peak at a specific retention time. The presence of any other peaks would indicate impurities, and their relative amounts can be quantified by comparing their peak areas to that of the main compound. Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of amides often involves harsh reagents and generates significant waste. dst.gov.in Future research will undoubtedly focus on greener and more atom-economical methods for producing 5-Bromopentanoic acid, morpholide.
A significant leap forward involves the adoption of biocatalytic approaches . Enzymes, such as lipases, have demonstrated the ability to catalyze amide bond formation under mild conditions in aqueous or green solvents. nih.govnih.gov The application of enzymes like Candida antarctica lipase (B570770) B (CALB) for the direct amidation of carboxylic acids with amines, including cyclic amines like morpholine (B109124), presents a promising, sustainable pathway. nih.gov This enzymatic methodology could lead to high yields and purity without the need for intensive purification steps.
Another burgeoning area is the use of heterogeneous photocatalysts . Recently, scientists have developed methods for amide synthesis using Covalent Organic Frameworks (COFs) as photocatalysts under visible light. dst.gov.in This approach offers mild reaction conditions, high efficiency, and excellent recyclability of the catalyst. dst.gov.in Adapting such systems for the synthesis of this compound from 5-bromopentanoic acid and morpholine could revolutionize its production, making it more environmentally friendly and cost-effective.
Furthermore, the development of reusable Brønsted acidic ionic liquids as both catalyst and solvent for direct amidation reactions is a promising avenue. researchgate.net These systems allow for the synthesis of amides from equivalent amounts of carboxylic acids and amines with easy catalyst recovery and reuse, significantly improving the process mass intensity. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of this compound—the electrophilic alkyl bromide and the nucleophilically-activatable amide—opens the door to a wide array of chemical transformations that remain largely unexplored.
The alkyl bromide moiety is a classical handle for nucleophilic substitution reactions . While its use in forming simple ethers or amines is predictable, future research could explore more complex intramolecular and intermolecular reactions. For instance, under the right conditions, the compound could undergo intramolecular cyclization. Depending on the reagents used, this could lead to the formation of novel heterocyclic scaffolds, such as lactams or other ring systems, which are prevalent in biologically active molecules. The reactivity of related α-haloamides in cyclization reactions to form β-lactams suggests such possibilities. nih.gov
The morpholine amide group, while generally stable, can be activated for further reactions. Research into the reductive functionalization of amides has shown that they can be converted into a variety of other functional groups. frontiersin.orgresearchgate.net For example, catalytic reduction could transform the amide into a highly functionalized amine. frontiersin.org Dual catalytic systems, such as those employing iridium and copper, have enabled the reductive alkynylation of amides, a transformation that could be applied to this compound to introduce further complexity. frontiersin.org
Moreover, the amide can act as a directing group for C–H functionalization reactions. nih.gov This would allow for the selective modification of the morpholine ring itself, creating a new family of derivatives with potentially unique properties. The development of palladium, rhodium, and ruthenium catalysts for such transformations is an active area of research. nih.gov
Advanced Computational Modeling for Mechanism Prediction and Rational Catalyst Design
The use of computational chemistry is set to become an indispensable tool in unlocking the full potential of this compound. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of optimal catalysts. researchgate.netrsc.orgnih.gov
For synthetic methodologies, computational models can help in the rational design of catalysts . For instance, in the development of co-catalysts for amide hydrogenation, DFT calculations have been used to identify promising candidates that enhance reaction rates. researchgate.net This approach can be applied to design catalysts specifically tailored for the sustainable synthesis of this compound. Computational modeling can also guide the development of photocatalytic systems by predicting the electronic properties of catalysts and substrates. mit.edu
In the exploration of novel reactivity, computational studies can elucidate complex reaction mechanisms . rsc.org For example, understanding the potential energy surfaces for intramolecular cyclizations or C-H activation reactions can help in selecting the right reaction conditions to favor a desired product. researchgate.net Computational tools can also predict the regioselectivity and stereoselectivity of reactions, which is crucial when creating complex molecules. acs.org The use of computational models to predict the outcomes of photocatalyzed reactions is a rapidly growing field that could reveal new synthetic pathways for derivatives of this compound. mit.edu
Expansion of Synthetic Applications in Diverse Fields of Chemical Sciences
While this compound is a valuable synthetic intermediate, its future applications are expected to extend into advanced materials and medicinal chemistry.
The precursor, 5-bromopentanoic acid, has been used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the development of PI3K inhibitors . medchemexpress.com This suggests that derivatives of this compound could also possess interesting biological activities. The morpholine moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates. Therefore, using this compound as a scaffold to build more complex molecules for drug discovery is a promising research direction. The bromo-functional group allows for easy linkage to other molecular fragments, making it a versatile tool in medicinal chemistry. rsc.org
In the realm of materials science , the applications are equally exciting. 5-Bromopentanoic acid has been used to create functionalized nanodiamonds and to craft semiconducting nanocomposites. chemicalbook.com The ability of the bromo-functional group to attach to surfaces or other molecules makes this compound a candidate for the functionalization of 2D materials like graphene or transition metal dichalcogenides. researchgate.net Such functionalization can tune the electronic and optical properties of these materials for applications in sensors, catalysis, and optoelectronics. rsc.org The morpholide portion could impart specific solubility or binding properties to the final material.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromopentanoic acid morpholide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves converting 5-bromopentanoic acid to its Weinreb amide intermediate (e.g., using morpholine) in quantitative yield, followed by coupling with nucleophiles like 4-hydroxypyridine via substitution (85% yield) . Optimization includes controlling reaction temperature (room temperature for substitution) and using anhydrous solvents to minimize hydrolysis. Acidic or basic conditions must be tailored to avoid decomposition of the morpholide group.
Q. How does the acidity of 5-bromopentanoic acid compare to its positional isomers, and what experimental techniques validate these differences?
- Methodological Answer : The acidity of 5-bromopentanoic acid is weaker than 2-bromopentanoic acid due to the absence of through-bond or through-space inductive effects from the distal bromine atom. This is confirmed via pKa measurements using potentiometric titration or NMR-based methods. For example, 2-bromopentanoic acid exhibits enhanced acidity (pKa ~2.8) due to hydrogen bonding and inductive effects, whereas 5-bromopentanoic acid has a pKa closer to non-halogenated pentanoic acid (~4.8) .
Q. What purification strategies are effective for isolating 5-bromopentanoic acid morpholide from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates the morpholide from unreacted starting materials. Recrystallization in ethanol/water mixtures can further purify the product, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of residual morpholine or bromoacid .
Advanced Research Questions
Q. How does 5-bromopentanoic acid morpholide function as a key intermediate in synthesizing tricyclic quinolinone alkaloids, and what challenges arise in tandem oxidation-alkylation sequences?
- Methodological Answer : The morpholide acts as a tether in tandem sequences, enabling regioselective Grignard additions to form α,β-unsaturated ketones. Challenges include over-oxidation during ketone formation, which can be mitigated by using mild oxidants (e.g., MnO₂) and low temperatures (−78°C). Monitoring via TLC and quenching intermediates with aqueous NH₄Cl ensures controlled progression .
Q. What stereochemical outcomes are observed when 5-bromopentanoic acid is used in alkylation reactions for dithiolane derivatives, and how can enantioselectivity be enhanced?
- Methodological Answer : In lipoic acid synthesis, alkylation of sulfoxide-derived carbanions with 5-bromopentanoic acid under TMEDA catalysis yields trans-configured products (≥90% diastereomeric excess). Enantioselectivity is improved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes), with stereochemistry confirmed via X-ray crystallography .
Q. What mechanistic insights explain the nucleophilic attack of morpholine on carbonyl groups during morpholide formation, and how do solvent polarity and temperature influence kinetics?
- Methodological Answer : Morpholine attacks the electrophilic carbonyl carbon of 5-bromopentanoic acid, forming a tetrahedral intermediate that collapses to release HBr. Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing transition states, while elevated temperatures (60–80°C) reduce reaction time but risk side reactions (e.g., lactamization). Kinetic studies via in situ IR spectroscopy reveal second-order dependence on morpholine concentration .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of 5-bromopentanoic acid morpholide under basic conditions. How can these discrepancies be resolved experimentally?
- Methodological Answer : Stability assays in NaOH/MeOH (0.1–1.0 M) at 25°C show hydrolysis to 5-bromopentanoic acid within 2 hours at pH >10. Discrepancies arise from residual moisture in solvents or incomplete neutralization. Controlled experiments with anhydrous K₂CO₃ in THF demonstrate stability for 24 hours, validated by LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
